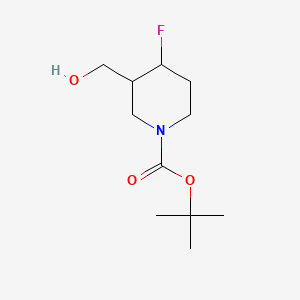

Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKNUZASZUDOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Material : tert-Butyl 4-fluoro-3-carboxylatepiperidine-1-carboxylate (hypothetical intermediate).

-

Reduction : Treatment with borane-dimethylsulfide complex (2 M in THF) at 0°C to room temperature.

-

Quenching : Methanol addition to terminate the reaction, followed by aqueous workup and column chromatography.

Key Data :

Limitations

-

Requires pre-functionalized 4-fluoro-3-carbonyl piperidine, which itself demands multi-step synthesis.

-

Borane handling necessitates inert atmosphere protocols.

Method 2: Halogen Exchange from Iodopiperidine Precursors

The use of tert-butyl 4-iodopiperidine-1-carboxylate as a precursor (as documented in photochemical coupling reactions) suggests a potential pathway for fluorination via halogen exchange.

Proposed Fluorination Steps

-

Halogen Exchange : Reacting tert-butyl 4-iodopiperidine-1-carboxylate with a fluoride source (e.g., KF, TBAF) under polar aprotic conditions (DMF, 60–80°C).

-

Hydroxymethylation : Subsequent oxidation of position 3 to a ketone (e.g., using PCC) followed by borane reduction.

Speculative Data :

-

Expected Yield : 50–70% (based on analogous SN2 reactions).

-

Challenges : Poor nucleophilicity of fluoride may necessitate phase-transfer catalysts.

This route prioritizes early introduction of fluorine and hydroxymethyl groups before Boc protection, minimizing side reactions.

Stepwise Synthesis

-

Piperidine Ring Construction : Cyclization of δ-aminonitrile derivatives under acidic conditions.

-

Fluorination : DAST-mediated conversion of a 4-hydroxyl group to fluorine (0°C to RT, CH2Cl2 solvent).

-

Hydroxymethylation :

-

Oxidation of 3-hydroxy piperidine to ketone (Swern oxidation).

-

Reduction with NaBH4 or BH3·THF to hydroxymethyl.

-

-

Boc Protection : Reaction with di-tert-butyl dicarbonate in presence of DMAP (yield: >85%).

Optimization Notes :

-

DAST fluorination achieves >90% conversion but risks elimination side products.

-

Boc protection under mild conditions preserves stereochemistry.

Comparative Analysis of Methods

*Theorized based on analogous reactions.

Challenges in Synthesis

Fluorination Selectivity

Hydroxymethyl Group Stability

-

The primary alcohol at position 3 is prone to oxidation or dehydration.

-

Solution : In situ reduction and immediate Boc protection.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a piperidine derivative with a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of hydroxyl-substituted piperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may also serve as a building block for the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is investigated for its potential use in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity . The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties

Key Observations

Fluorine Position: The 4-fluoro substituent in the target compound enhances electronic effects on the piperidine ring, influencing binding affinity in kinase inhibitors . In contrast, analogs with fluorine at position 3 (e.g., QC-9530) may exhibit altered stereochemical interactions due to proximity to the hydroxymethyl group .

Hydroxymethyl vs. Other Groups: The hydroxymethyl group at position 3 in the target compound allows for versatile functionalization, such as mesylation (to generate leaving groups) or oxidation to aldehydes . Analogs with methoxycarbonyl (e.g., tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl) derivatives) prioritize electronic stabilization over reactivity .

Table 2: Comparative Reactivity in Key Reactions

Key Insights

- Stereochemical Influence : The (3R,4S) configuration in certain analogs (e.g., ) introduces diastereoselectivity challenges during synthesis, unlike the target compound’s simpler substitution pattern.

- Biological Activity: The 4-fluoro-3-(hydroxymethyl) motif in the target compound is critical for binding to GRK2, as shown in crystallographic studies .

Case Study: GRK2 Inhibitor Development

The target compound was converted to (3S,4R)-tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (intermediate 10a), a precursor for GRK2 inhibitors. Comparatively, tert-butyl 4-[2-fluoro-5-(2-oxo-3H-oxazol-5-yl)phenyl]piperidine-1-carboxylate (24b) replaces the hydroxymethyl with an oxazolone ring, enhancing π-π stacking interactions but reducing solubility.

Biological Activity

Tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties. The presence of fluorine and hydroxymethyl groups enhances its biological activity, making it a candidate for various therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 233.29 g/mol. The structure features a piperidine ring substituted with a tert-butyl group, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position. These modifications are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀FNO₃ |

| Molecular Weight | 233.29 g/mol |

| CAS Number | 1303972-97-5 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

This compound exhibits significant biological activity primarily through its interactions with various enzymes and receptors. The presence of fluorine enhances lipophilicity, which can improve membrane permeability and bioavailability, allowing for better interaction with biological targets.

- Enzyme Inhibition : Studies suggest that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating biochemical processes.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and pain perception.

Pharmacological Applications

The compound has shown promise in several pharmacological applications:

- Anticancer Activity : Preliminary studies indicate that it may possess antiproliferative properties against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against breast and ovarian cancer cells .

- Neurological Disorders : Given its ability to modulate neurotransmitter systems, there is potential for this compound in treating conditions like depression or anxiety.

Case Studies and Research Findings

Recent research has focused on optimizing the structure of piperidine derivatives to enhance their biological activity. A comparative analysis of various piperidine derivatives indicates that modifications at the fluorine position significantly affect their potency and selectivity.

- Study on Structural Variants : A study comparing this compound with other fluorinated piperidines found that the unique arrangement of functional groups contributes to its enhanced enzyme inhibition capabilities .

Table: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Biological Activity Description |

|---|---|---|

| This compound | TBD | Potential inhibitor of metabolic enzymes |

| Benzoylpiperidine derivative (similar structure) | 19.9 - 75.3 | Notable antiproliferative activity on cancer cells |

| Other fluorinated piperidines | Varies | Diverse activities based on structural modifications |

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing tert-butyl 4-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, and how can reaction progress be monitored? A: The synthesis typically involves multi-step reactions:

Piperidine Functionalization : Start with a piperidine derivative. Introduce the tert-butyl group via carbamate formation using tert-butyl chloroformate under basic conditions (e.g., NaHCO₃ in THF) .

Fluorination : Fluorinate position 4 using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, ensuring anhydrous conditions .

Hydroxymethylation : Introduce the hydroxymethyl group at position 3 via oxidation-reduction sequences or hydroxylation .

Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks intermediate steps, while NMR (¹H, ¹³C) confirms final product purity .

Structural Characterization

Q: Which analytical techniques are critical for confirming the stereochemistry and functional groups of this compound? A:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. ¹⁹F NMR verifies fluorine incorporation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for enantiomeric forms .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Advanced: Regioselectivity Challenges

Q: How can regioselectivity issues during fluorination or hydroxymethylation be addressed? A:

- Computational Modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., ICReDD’s quantum chemical calculations) .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl protection) to direct fluorination .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic fluorination efficiency .

Stability and Degradation

Q: What factors influence the compound’s stability under storage or experimental conditions? A:

- pH Sensitivity : The ester group hydrolyzes under strong acidic/basic conditions. Store in neutral buffers at –20°C to prevent degradation .

- Light Exposure : UV light may cleave the tert-butyl group; use amber vials for light-sensitive steps .

- Moisture : Anhydrous environments (e.g., molecular sieves) prevent hydrolysis of the carbamate .

Biological Activity Profiling

Q: What methodologies are used to evaluate its interactions with biological targets? A:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) quantify affinity for neurological receptors .

- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) measure IC₅₀ values against target enzymes like kinases or proteases .

- In Vivo Profiling : Pharmacokinetic studies in model organisms assess bioavailability and metabolic stability .

Advanced: Data Contradiction Analysis

Q: How can researchers resolve discrepancies in reported synthetic yields or biological activity? A:

- Reproducibility Checks : Validate protocols using identical reagents/purification methods (e.g., recrystallization vs. column chromatography) .

- Stereochemical Purity : Reanalyze enantiomeric excess (e.e.) via chiral HPLC, as impurities in diastereomers may skew bioactivity .

- Computational Feedback : Cross-reference experimental data with reaction path simulations (e.g., ICReDD’s informatics-driven workflows) .

Functional Group Reactivity

Q: How does the hydroxymethyl group influence further derivatization? A:

- Oxidation : Convert to a carboxyl group using Jones reagent (CrO₃/H₂SO₄) for carboxylic acid derivatives .

- Esterification : React with acyl chlorides to form esters, enhancing lipophilicity for membrane permeability studies .

- Protection Strategies : Use TBSCl (tert-butyldimethylsilyl chloride) to protect the hydroxyl group during multi-step syntheses .

Comparative Analysis with Analogues

Q: How do structural modifications (e.g., replacing fluorine with chlorine) alter physicochemical properties? A:

- Electron-Withdrawing Effects : Fluorine increases electronegativity, enhancing hydrogen-bonding potential vs. chlorine’s bulkier profile .

- LogP Changes : Chlorine raises lipophilicity (higher LogP), while fluorine maintains moderate solubility .

- Bioactivity Shifts : Fluorine’s smaller size may improve target specificity compared to bulkier halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.